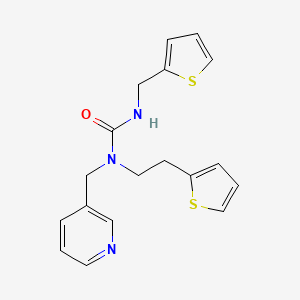
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields.
Applications De Recherche Scientifique
Association and Complexation Studies
Research on N-(pyridin-2-yl),N'-substituted ureas has explored their association with other compounds through NMR spectroscopic titrations and quantum chemical calculations, focusing on the substituent effect on complexation. These studies provide insights into the molecular interactions involving urea derivatives, revealing the importance of intramolecular hydrogen bond breaking as a prerequisite for complex formation. This research is crucial for understanding the chemical behavior of urea derivatives in various applications, including medicinal chemistry and materials science (Ośmiałowski et al., 2013).
Synthesis of Novel Derivatives
The synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, has been investigated, contributing to the development of new compounds with potential applications in drug discovery and material science. These studies provide a foundation for the synthesis of complex molecules, offering pathways to explore their biological and physical properties (Abdelrazek et al., 2010).
Anti-acetylcholinesterase Activity
Urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the potential of these compounds in the development of treatments for diseases associated with acetylcholine deficiency, such as Alzheimer's disease. These findings underscore the therapeutic relevance of urea derivatives in neuropharmacology (Vidaluc et al., 1994).
Intramolecular Hydrogen Bonding and Cytosine Complexation
Studies on pyrid-2-yl ureas have explored their intramolecular hydrogen bonding and ability to complex with cytosine, offering valuable insights into the molecular recognition mechanisms. This research has implications for the design of molecular sensors and the understanding of nucleobase interactions, which are pivotal in the fields of biochemistry and molecular biology (Chien et al., 2004).
Acetylcholinesterase Inhibitors Development
The creation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been pursued for their antiacetylcholinesterase activity, highlighting the importance of spacer length and conformational flexibility in the design of effective enzyme inhibitors. This research contributes to the ongoing efforts in discovering new therapeutic agents for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(20-13-17-6-3-11-24-17)21(9-7-16-5-2-10-23-16)14-15-4-1-8-19-12-15/h1-6,8,10-12H,7,9,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCTXKDDRHDHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
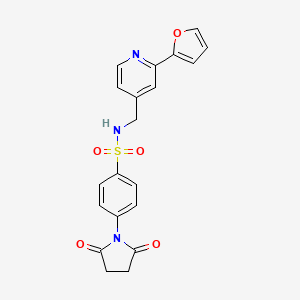
![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)
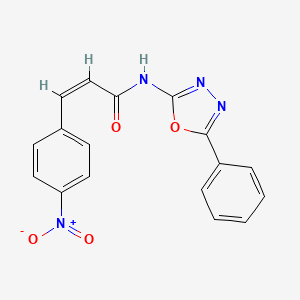
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)

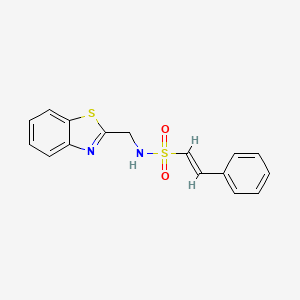
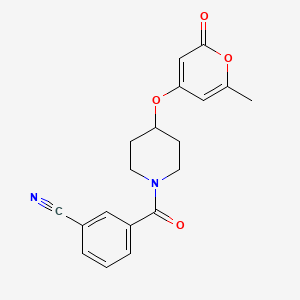

![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
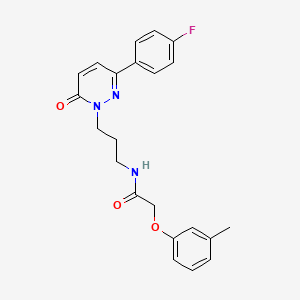
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)